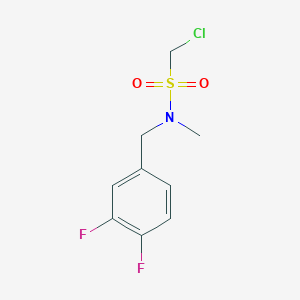
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide is a synthetic organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
The synthesis of 1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3,4-difluorobenzyl intermediate. This can be achieved through the halogenation of a suitable benzyl precursor using fluorinating agents under controlled conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The final step involves the reaction of the chloro-difluorobenzyl intermediate with methanesulfonamide. This step typically requires the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains.
Biological Studies: It is used in studies to understand the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The chloro and difluorobenzyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
1-Chloro-n-(3,4-difluorobenzyl)-n-methylmethanesulfonamide can be compared with other sulfonamide compounds, such as:
1-Chloro-n-(2,3-difluorobenzyl)-n-methylmethanesulfonamide: Similar structure but with different fluorine substitution pattern, leading to variations in chemical properties and biological activity.
1-Chloro-n-(3,4-dichlorobenzyl)-n-methylmethanesulfonamide: Contains additional chloro groups, which may affect its reactivity and interactions with biological targets.
1-Chloro-n-(3,4-difluorobenzyl)-n-ethylmethanesulfonamide: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C9H10ClF2NO2S |
|---|---|
分子量 |
269.70 g/mol |
IUPAC名 |
1-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H10ClF2NO2S/c1-13(16(14,15)6-10)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3 |
InChIキー |
DKVGKCGVKTZSKD-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=C(C=C1)F)F)S(=O)(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



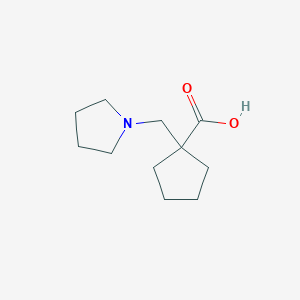
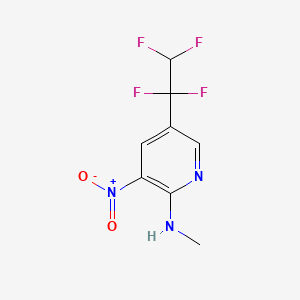
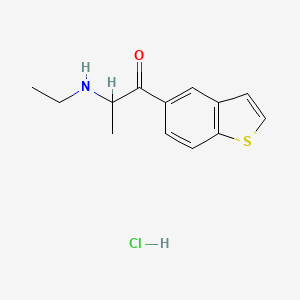

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one](/img/structure/B13581438.png)
![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)


![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
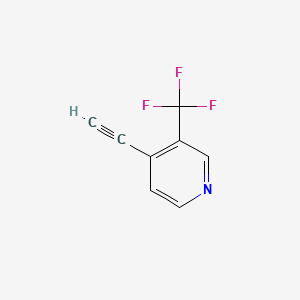
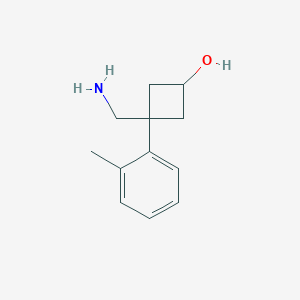
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
